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Compound of Interest

Compound Name: 3-Isopropoxy-1-propanol

Cat. No.: B086269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

3-Isopropoxy-1-propanol (CAS No. 110-48-5), a versatile bifunctional molecule with

applications as a solvent and chemical intermediate. This document presents a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, supplemented with detailed experimental protocols and visualizations to aid in its

characterization and application in research and development.

Molecular and Spectroscopic Overview
3-Isopropoxy-1-propanol possesses both an ether and a primary alcohol functional group,

which dictates its chemical properties and spectroscopic features. Its molecular formula is

C₆H₁₄O₂ and it has a molecular weight of 118.17 g/mol and an exact mass of 118.09938 Da.

Chemical Structure of 3-Isopropoxy-1-propanol

Caption: Chemical structure of 3-Isopropoxy-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical

environment of the atoms in 3-Isopropoxy-1-propanol.
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¹H NMR Data
The ¹H NMR spectrum of 3-Isopropoxy-1-propanol is characterized by distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.15 Doublet 6H Isopropyl -CH₃

~1.75 Quintet 2H -O-CH₂-CH₂-CH₂-OH

~3.45 Triplet 2H -O-CH₂-CH₂-CH₂-OH

~3.55 Septet 1H Isopropyl -CH

~3.65 Triplet 2H -O-CH₂-CH₂-CH₂-OH

Variable (~2.5-4.0) Singlet (broad) 1H -OH

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of 3-Isopropoxy-1-propanol shows five distinct

signals, corresponding to the five unique carbon environments.

Chemical Shift (δ, ppm) Assignment

~22.5 Isopropyl -CH₃

~32.0 -O-CH₂-CH₂-CH₂-OH

~61.0 -O-CH₂-CH₂-CH₂-OH

~69.8 -O-CH₂-CH₂-CH₂-OH

~72.0 Isopropyl -CH
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Note: Chemical shifts are approximate and based on typical values for similar functional

groups.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Isopropoxy-1-propanol displays characteristic absorption bands that

confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

3000-2850 Sharp C-H stretch (alkyl)

1140-1070 Strong C-O-C stretch (ether)

~1050 Strong C-O stretch (primary alcohol)

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-
Isopropoxy-1-propanol.

Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 119.10666

[M+Na]⁺ 141.08860

[M-H]⁻ 117.09210

[M]⁺ 118.09883

Data sourced from PubChem.
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While a specific electron ionization (EI) mass spectrum showing a detailed fragmentation

pattern is not readily available in public databases, the fragmentation of alcohols often involves

the loss of water (M-18) and alpha-cleavage. For ethers, cleavage of the C-O bond is common.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3-Isopropoxy-1-propanol in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Filter the solution into a clean 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 8-16, increasing for more dilute samples.

Relaxation Delay: 1-2 seconds.

Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: Typically 0-220 ppm.
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Caption: General workflow for NMR spectroscopy.
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FT-IR Spectroscopy
For a liquid sample like 3-Isopropoxy-1-propanol, the Attenuated Total Reflectance (ATR) or

thin film method is suitable.

ATR-FTIR Protocol:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of 3-Isopropoxy-1-propanol onto the center of the ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Thin Film Protocol:

Place a drop of the liquid sample on a polished salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin film of the liquid between the plates.

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry

To cite this document: BenchChem. [Spectroscopic Profile of 3-Isopropoxy-1-propanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086269#spectroscopic-data-for-3-isopropoxy-1-
propanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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